Aryl Trifluoromethyl Diazirine Exhibits Ambient Light Stability Advantages Over Alkyl Diazirine Photolabels
The 3-trifluoromethyl-3-phenyldiazirine (TPD) moiety in Biotin-PEG3-CONH-Ph-CF3-diazirine demonstrates thermal and chemical stability in the dark up to 75°C for at least 30 minutes in 1 M acid or base [1]. In contrast, traditional 3-trifluoromethyl-3-phenyldiazirine undergoes decomposition even under ambient light due to photolability of the strained diazirine ring [2]. Recent work has developed ambient light-stable variants via electron-withdrawing heterocyclic ring substitutions, which maintain equivalent photolabeling efficiency while significantly improving laboratory handling robustness [3].
| Evidence Dimension | Thermal stability in dark conditions |
|---|---|
| Target Compound Data | Stable at 75°C for ≥30 min in 1 M acid or 1 M base (class-level TPD data) |
| Comparator Or Baseline | Alkyl diazirines: No comparable thermal stability data reported in this context |
| Quantified Difference | Class-level inference only; direct head-to-head data not available for this specific compound |
| Conditions | Dark conditions; 1 M acid/base; TPD class characterization |
Why This Matters
Procurement decisions should favor TPD-containing probes when experimental workflows require handling under ambient laboratory lighting without premature photodecomposition.
- [1] Brunner J, Senn H, Richards FM. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. J Biol Chem. 1980;255(8):3313-3318. View Source
- [2] Kumar AB. Design, Synthesis and Evaluation of Novel Diazirine Photolabels with Improved Ambient Light Stability and Fluorous-Based Enrichment Capacity. USF Graduate Theses and Dissertations. 2012. View Source
- [3] Kumar AB, Tipton JD, Manetsch R. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chem Commun. 2016;52:2729-2732. View Source
